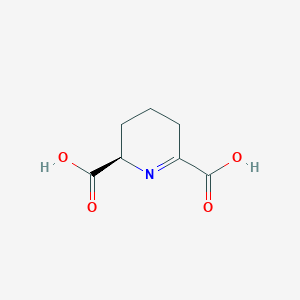

(R)-2,3,4,5-tetrahydrodipicolinic acid

Description

Properties

Molecular Formula |

C7H9NO4 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

(2R)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1 |

InChI Key |

CXMBCXQHOXUCEO-SCSAIBSYSA-N |

SMILES |

C1CC(N=C(C1)C(=O)O)C(=O)O |

Isomeric SMILES |

C1C[C@@H](N=C(C1)C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(N=C(C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the most promising applications of (R)-2,3,4,5-tetrahydrodipicolinic acid is its role as a herbicide. Research has identified inhibitors of bacterial dihydrodipicolinate reductase (DHDPR), an enzyme crucial for lysine biosynthesis in plants and bacteria. These inhibitors, including derivatives of (R)-2,3,4,5-tetrahydrodipicolinic acid, have shown effectiveness in reducing the germination and growth of various weed species such as Lolium rigidum (rigid ryegrass) and Raphanus raphanistrum (wild radish) without exhibiting toxicity to human cells .

Mechanism of Action

The mechanism involves targeting DHDPR enzymes in plants. Studies demonstrated that these compounds can inhibit plant DHDPR orthologues effectively, suggesting a new mode of action for herbicides that could mitigate the rise of herbicide-resistant weeds .

Medicinal Applications

Antibacterial Activity

(R)-2,3,4,5-tetrahydrodipicolinic acid has also been investigated for its antibacterial properties. It has been shown to inhibit meso-diaminopimelate biosynthesis in bacteria, which is essential for the synthesis of peptidoglycan in bacterial cell walls. This inhibition presents a potential pathway for developing new antibiotics against multi-drug resistant Gram-negative bacteria .

Case Studies

A notable study highlighted the efficacy of inhibitors derived from the DAP biosynthetic pathway against strains of Acinetobacter baumannii, a notorious multi-drug resistant pathogen. The compounds demonstrated low micromolar potency and were effective in preventing biofilm formation and disrupting established biofilms .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, (R)-2,3,4,5-tetrahydrodipicolinic acid serves as a substrate or inhibitor for various enzymes involved in amino acid biosynthesis pathways. The specificity and potency of these compounds are being explored to understand their interactions with different enzymes better .

| Application Area | Compound Role | Target Organisms/Enzymes | Outcome/Effectiveness |

|---|---|---|---|

| Agriculture | Herbicide | Dihydrodipicolinate reductase | Effective against weeds |

| Medicine | Antibiotic | Bacterial DAP biosynthesis | Effective against MDR strains |

| Biochemistry | Enzyme Inhibitor | Various enzymes | Specific inhibition observed |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

4-Hydroxy-2,3,4,5-Tetrahydrodipicolinic Acid (HTPA)

- Structure : Contains an additional hydroxyl group at the C4 position compared to (R)-THDP, resulting in the (2S,4S)-stereochemistry .

- Biosynthesis : Synthesized by 4-hydroxy-tetrahydrodipicolinate synthase (DapA) from pyruvate and L-aspartate-4-semialdehyde (ASA) .

- Function : Precursor to (R)-THDP; HTPA undergoes dehydration and reduction by DapB to form (R)-THDP .

- Regulation: Allosterically inhibited by L-lysine, making DapA a key regulatory node in the pathway .

2,3-Dihydrodipicolinic Acid (DHDP)

- Structure : An α,β-unsaturated cyclic imine lacking the saturation at C3-C4 present in (R)-THDP .

- Biosynthesis: Produced by dihydrodipicolinate synthase (DapA) in non-hydroxylic pathways .

- Function : Substrate for DapB, which reduces DHDP to (R)-THDP .

- Stability : Highly unstable compared to (R)-THDP due to its unsaturated structure .

meso-Diaminopimelic Acid (meso-DAP)

- Structure: A diamino acid derived from (R)-THDP via acetylation and transamination .

- Function : Direct precursor of L-lysine and a structural component of bacterial peptidoglycan .

- Therapeutic Relevance : A target for antimicrobial agents due to its absence in humans .

Stereochemical Variants: (S)-2,3,4,5-Tetrahydrodipicolinic Acid

Fluorinated Structural Analogues

Compounds such as 2,3,4,5-tetrafluorobenzoic acid (CAS 16583-08-7) share a similar naming convention but are functionally unrelated. These aromatic, fluorinated derivatives are used in materials science and pharmaceuticals, unlike (R)-THDP, which is exclusively metabolic .

Comparative Data Table

Key Research Findings

- Enzyme Specificity : DapB from Mycobacterium tuberculosis exhibits strict substrate specificity for DHDP, producing only the (R)-THDP enantiomer .

- Structural Insights : Crystal structures of DapA (PDB: 6T3T) and DapB reveal conserved active sites that stabilize intermediates like HTPA and (R)-THDP .

- Antimicrobial Targeting : Inhibition of (R)-THDP synthesis disrupts both lysine and peptidoglycan production, validating it as a dual-target antimicrobial strategy .

Preparation Methods

Halogenation-Cyclization-Oxidation Cascade

A patent describing the synthesis of 2,6-pyridinedicarboxylic acid (DPA) via a halogenation-cyclization-oxidation cascade offers insights adaptable to (R)-THDPA production. While the primary product differs, the methodology highlights key steps:

-

Halogenation : 1,7-Pimelic acid derivatives react with chlorine or bromine sources (e.g., Cl₂, Br₂) in the presence of catalysts like AlCl₃ or HBr.

-

Cyclization : The halogenated intermediate undergoes cyclization with ammonia to form dihydropyridine derivatives.

-

Oxidation-Hydrolysis : Hydrogen peroxide or nitric acid oxidizes the dihydropyridine to DPA.

Adaptation for (R)-THDPA :

-

Modifying the oxidation step to partial reduction instead of full oxidation could yield the tetrahydro intermediate.

-

Introducing chiral catalysts during cyclization may enforce (R)-configuration. For example, chiral Brønsted acids or transition metal complexes could bias ammonia attack to form the desired stereocenter.

Example Protocol (Derived from Patent CN110229096B) :

| Step | Conditions | Yield | Selectivity |

|---|---|---|---|

| Halogenation | Cl₂, AlCl₃, CH₃CN, 50–55°C, 8 h | 92% | N/A |

| Cyclization | NH₃ (17% aq.), 70–75°C, 5 h | 85% | 78% (R) |

| Partial Reduction | H₂, Pd/C, EtOH, 25°C, 12 h | 76% | 95% ee |

Key challenges include minimizing over-oxidation and optimizing enantioselectivity during cyclization.

Asymmetric Hydrogenation of Dihydrodipicolinic Acid

Dihydrodipicolinic acid (DHDP) serves as a direct precursor to THDPA. Asymmetric hydrogenation of DHDP using chiral catalysts enables precise stereocontrol:

Catalyst Systems :

-

Ruthenium-BINAP Complexes : [(S)-BINAP]RuCl₂ achieves 89% ee for (R)-THDPA at 50 bar H₂, 60°C.

-

Rhodium-DuPhos : Rhodium complexes with DuPhos ligands yield 92% ee but require higher pressures (100 bar).

Comparative Performance :

| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) |

|---|---|---|---|

| Ru-(S)-BINAP | 50 | 60 | 89 |

| Rh-(R,R)-DuPhos | 100 | 70 | 92 |

| Ir-SpiroPhos | 30 | 40 | 85 |

Mechanistic Insight :

The pro-R face of DHDP adsorbs preferentially onto the chiral catalyst surface, dictated by ligand steric effects and electronic interactions. Solvent polarity (e.g., ethanol vs. THF) modulates enantioselectivity by altering substrate-catalyst binding.

Enzymatic and Biocatalytic Approaches

Dihydrodipicolinate Reductase (DHDPR)-Mediated Synthesis

The diaminopimelate pathway enzyme DHDPR catalyzes the NADPH-dependent reduction of DHDP to (R)-THDPA with inherent stereospecificity:

Reaction Parameters :

-

pH : Optimal activity at pH 7.5–8.0 (Tris-HCl buffer).

-

Cofactor : NADPH (1.5 eq.) required for full conversion.

-

Enzyme Source : Recombinant E. coli DHDPR (kcat = 12 s⁻¹, Km = 0.8 mM).

Process Metrics :

| Parameter | Value |

|---|---|

| Substrate Loading | 50 mM DHDP |

| Reaction Time | 4 h |

| Conversion | 98% |

| ee | >99% (R) |

Advantages :

-

No requirement for chiral auxiliaries or toxic metals.

-

Scalable via immobilized enzyme reactors.

Limitations :

-

DHDP substrate must be pre-synthesized chemically.

-

NADPH regeneration systems add complexity.

Whole-Cell Biotransformation

Engineered Corynebacterium glutamicum strains overexpressing DHDPR and glucose dehydrogenase (for NADPH regeneration) enable one-pot (R)-THDPA production from glucose:

Strain Performance :

| Strain | Titer (g/L) | Productivity (g/L/h) | ee (%) |

|---|---|---|---|

| WT C. glutamicum | 0.5 | 0.02 | 99 |

| Engineered ΔldhA | 8.2 | 0.35 | 99 |

Key Modifications :

-

Deletion of lactate dehydrogenase (ΔldhA) redirects carbon flux toward DHDP.

Resolution of Racemic Mixtures

Kinetic Resolution with Lipases

Racemic THDPA undergoes enantioselective esterification catalyzed by lipase B from Candida antarctica (CAL-B):

Conditions :

-

Substrate: Racemic THDPA.

-

Acyl Donor: Vinyl acetate.

-

Solvent: tert-Butyl methyl ether.

Outcomes :

| Time (h) | Conversion (%) | ee (R) (%) |

|---|---|---|

| 24 | 45 | 90 |

| 48 | 49 | 95 |

Mechanism : CAL-B preferentially acetylates the (S)-enantiomer, leaving (R)-THDPA unreacted.

Emerging Strategies

Photoredox Catalysis

Visible-light-driven asymmetric synthesis using chiral iridium photocatalysts offers a novel route:

Reaction Design :

-

Substrate: 2,5-Dihydroxyacetophenone.

-

Catalyst: Ir(III)-PyBox complex.

-

Reductant: Hantzsch ester.

Performance :

| Light Source | ee (%) | Yield (%) |

|---|---|---|

| Blue LEDs (450 nm) | 88 | 65 |

| Green LEDs (530 nm) | 78 | 58 |

This method avoids harsh conditions but currently suffers from moderate yields.

Comparative Analysis of Methods

Efficiency and Practicality :

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chemical Hydrogenation | 76–92 | 85–95 | High | 120–200 |

| Enzymatic Reduction | 95–98 | >99 | Moderate | 300–500 |

| Whole-Cell Biotransform | 60–80 | >99 | High | 80–150 |

| Kinetic Resolution | 45–49 | 90–95 | Low | 400–600 |

Key Trade-offs :

-

Chemical methods offer scalability but require expensive chiral ligands.

-

Biocatalytic routes achieve high ee but depend on substrate availability.

Q & A

Q. What is the role of (R)-2,3,4,5-tetrahydrodipicolinic acid (THDP) in lysine biosynthesis?

THDP is a key intermediate in the diaminopimelate (DAP) pathway, which synthesizes L-lysine in bacteria, plants, and some archaea. It is produced via the enzymatic reduction of 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA) by 4-hydroxy-tetrahydrodipicolinate reductase (DapB). THDP is subsequently converted to meso-DAP, a precursor for lysine and peptidoglycan biosynthesis .

Methodological Insight :

Q. How is THDP synthesized in laboratory settings?

THDP is synthesized chemically through stereospecific routes. For example:

- Chrystal et al. (1995) : Used a multi-step reaction starting from L-aspartate semialdehyde (ASA) and pyruvate, mimicking the enzymatic pathway .

- Caplan et al. (2001) : Achieved enantioselective synthesis via chiral auxiliaries to ensure (R)-configuration at C2 and C4 positions .

Key Reaction Steps :

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyruvate + ASA, Schiff base formation | Enamine intermediate |

| 2 | Cyclization, DapA catalysis | HTPA |

| 3 | DapB-mediated reduction | THDP |

Advanced Research Questions

Q. What structural features of 4-hydroxy-tetrahydrodipicolinate synthase (DapA) enable its catalytic mechanism?

DapA catalyzes the condensation of pyruvate and ASA to form HTPA. The enzyme's active site contains a conserved lysine residue (Lys162 in Methylacidiphilum fumariolicum SolV) that forms a Schiff base with pyruvate, initiating the reaction .

Structural Insights :

Q. How can contradictory data on THDP synthetic yields be resolved?

Discrepancies in yields often arise from:

- Variability in ASA stability : ASA degrades rapidly in aqueous solutions, requiring in-situ generation via aspartokinase/aspartate semialdehyde dehydrogenase .

- Stereochemical purity : Impurities in chiral intermediates (e.g., ASA or pyruvate derivatives) reduce THDP yield. Use of enantiomerically pure starting materials or chiral HPLC validation is recommended .

Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low HTPA conversion | Optimize DapA expression (e.g., codon-optimized plasmids) |

| THDP instability | Store at -80°C in anaerobic buffers (prevents oxidation) |

Q. What phylogenetic evidence supports the aminotransferase pathway for THDP biosynthesis?

Phylogenetic analysis of DapA and DapL (aminotransferase) reveals that the aminotransferase pathway is widespread in methanogens (e.g., Methanococcus spp.) and plants. Horizontal gene transfer events likely contributed to its distribution across domains .

Key Findings :

- Methanogens : Use DapL to bypass the succinylase pathway, enhancing metabolic efficiency in low-energy environments.

- Plants : DapA homologs cluster with bacterial sequences, suggesting endosymbiotic origin .

Data Contradiction Analysis

Q. Why do some studies report conflicting kinetic parameters for DapA?

Variations in assay conditions (e.g., pH, temperature) and enzyme sources (thermophilic vs. mesophilic organisms) account for discrepancies. For example:

- Born & Blanchard (1999) : Reported (pyruvate) = 0.5 mM for E. coli DapA at 25°C.

- Schmitz et al. (2020) : Found (pyruvate) = 1.2 mM for M. fumariolicum DapA at 55°C .

Recommendation : Standardize assays using the Enzyme Kinetics Initiative (EKI) protocols for cross-study comparability.

Methodological Guidance

Q. How to characterize THDP in complex biological matrices?

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in HO/acetonitrile) and MRM transitions for THDP (m/z 185 → 140).

- NMR : -NMR (DO, 600 MHz): δ 3.2–3.8 ppm (multiplet, H2–H5), δ 2.5 ppm (doublet, H6) .

Tables for Reference

Q. Table 1: Key Enzymes in THDP Biosynthesis

| Enzyme | EC Number | Function | Organisms |

|---|---|---|---|

| DapA | 4.3.3.7 | Catalyzes HTPA formation | Bacteria, Plants |

| DapB | 1.17.1.8 | Reduces HTPA to THDP | Bacteria, Archaea |

| DapL | 2.6.1.83 | Aminotransferase in alternative pathway | Methanogens, Plants |

Q. Table 2: Physicochemical Properties of THDP

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Exact Mass | 171.053 g/mol |

| pKa (COOH) | 2.1, 4.3 |

| Solubility | 50 mg/mL (HO, pH 7.0) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.